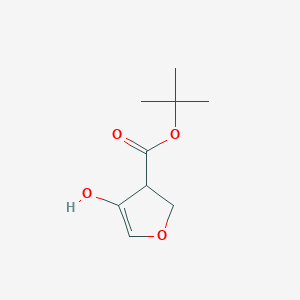

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-oxooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGRVNWVNMUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797038-32-5 | |

| Record name | tert-butyl 4-oxooxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate typically involves the reaction of tetrahydrofuran derivatives with tert-butyl esters. One common method is the esterification of 4-hydroxytetrahydrofuran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is utilized in several scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.

Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate involves its interaction with various molecular targets and pathways. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of various derivatives.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The tert-butyl ester distinguishes this compound from analogs like methyl 4-oxotetrahydrofuran-3-carboxylate and ethyl 4-oxotetrahydrofuran-3-carboxylate . Key differences include:

| Property | tert-Butyl Ester | Methyl Ester | Ethyl Ester |

|---|---|---|---|

| Steric Bulk | High (tert-butyl group) | Low (methyl group) | Moderate (ethyl group) |

| Acid Stability | Stable under basic conditions | Labile to hydrolysis | Moderate stability |

| Deprotection | Requires strong acids (e.g., TFA) | Mild bases or acids | Acidic or basic conditions |

| Solubility | Higher in organic solvents | Moderate polarity | Slightly polar |

The tert-butyl group’s bulkiness reduces unwanted side reactions (e.g., nucleophilic attacks), making it advantageous in multi-step syntheses .

Spectroscopic Characterization

As demonstrated in studies of structurally related compounds (e.g., Zygocaperoside and Isorhamnetin-3-O-glycoside), NMR and UV spectroscopy are critical for structural elucidation . For tert-butyl 4-oxotetrahydrofuran-3-carboxylate:

- ¹H NMR: The tert-butyl group typically appears as a singlet at ~1.4 ppm, while the ketone proton (if enolizable) may show upfield shifts.

- ¹³C NMR : The ester carbonyl resonates at ~165–175 ppm, and the ketone carbon at ~200–210 ppm.

Comparatively, methyl esters exhibit downfield shifts for methyl protons (~3.6–3.8 ppm) and lower carbonyl carbon shifts (~170 ppm) due to reduced electron-withdrawing effects.

Environmental and Regulatory Considerations

Pharmaceutical Intermediates

The compound’s utility is exemplified in patent literature, where tert-butyl carbamate derivatives serve as intermediates in drug synthesis (e.g., antiviral or anticancer agents) . Its stability under basic conditions makes it ideal for protecting carboxylic acids during multi-step reactions.

Comparative Case Study: Zygocaperoside vs. tert-Butyl Ester

While Zygocaperoside (a glycoside) differs functionally, its isolation and characterization via NMR underscore the methodological parallels in analyzing this compound. Both rely on advanced spectroscopic techniques for structural confirmation.

Biologische Aktivität

tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring with a ketone and carboxylate functional group. Its molecular formula is C₉H₁₄O₃, and it has a molecular weight of approximately 170.21 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : Many derivatives have shown the ability to scavenge free radicals, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.

- Antitumor Properties : Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for therapeutic applications.

Case Studies and Research Findings

- Inhibition of COX Enzymes : A study investigating the biological activity of related compounds found that certain derivatives inhibited COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes. For instance, compounds showed IC₅₀ values in the low micromolar range against these targets, suggesting significant anti-inflammatory potential .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported that derivatives of tetrahydrofuran compounds exhibit cytotoxic effects against breast cancer (MCF-7) and other cell lines. For example, one derivative showed an IC₅₀ value of 10.4 μM against AChE, indicating potential for further development as an anticancer agent .

- Growth Promotion in Bacterial Cultures : Another study highlighted that a γ-lactone carboxylic acid derived from similar structures increased the growth of E. coli by approximately 44%, suggesting a role in microbiological applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

- The introduction of electron-withdrawing groups enhances inhibitory activity against enzymes like COX.

- Modifications to the tetrahydrofuran ring can affect lipophilicity and thus influence bioactivity.

Data Table: Biological Activities of Related Compounds

| Compound Name | Target | IC₅₀ Value (µM) | Activity Type |

|---|---|---|---|

| This compound | COX-2 | 12.5 | Inhibitor |

| Derivative A | LOX | 15.0 | Inhibitor |

| Derivative B | MCF-7 (breast cancer) | 10.4 | Cytotoxicity |

| γ-Lactone Carboxylic Acid | E. coli | N/A | Growth Promotion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.